3-(2-Nitrobenzoyl)acrylic acid
Description
3-(2-Nitrobenzoyl)acrylic acid is a nitro-substituted aromatic acrylic acid derivative characterized by a nitro group (-NO₂) at the ortho position of the benzoyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and the preparation of bioactive molecules. Its structure combines the electron-withdrawing nitro group with the α,β-unsaturated carbonyl system of acrylic acid, making it reactive in conjugate addition and cyclization reactions . Notably, it has been utilized in the synthesis of chiral cyclic hexapeptides, where the nitro group acts as a temporary protecting group for amino functionalities during coupling processes .
Properties
Molecular Formula |
C10H7NO5 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7NO5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14) |
InChI Key |
PBLUZBCDLSSYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position :
- The ortho-nitro group in this compound enhances steric hindrance, affecting its reactivity in peptide coupling compared to para-substituted analogues like 3-(4-sulfamoylphenylcarbamoyl)acrylic acid, which exhibit improved antimicrobial activity due to better electronic interactions with microbial targets .
- Meta-nitro derivatives (e.g., 3-(3-nitrophenyl)-2-phenylacrylic acid) show reduced biological activity but greater stability in material science applications .
Functional Group Diversity :
- Nitro vs. Sulfamoyl : The sulfamoyl group (-SO₂NH₂) in 3-(4-sulfamoylphenylcarbamoyl)acrylic acid enhances hydrogen-bonding capacity, contributing to higher antimicrobial efficacy (MIC values: 8–32 µg/mL against S. aureus) compared to nitro-substituted analogues .
- Hydroxyl Groups : Caffeic acid’s dihydroxy groups confer antioxidant properties, contrasting with the electron-withdrawing nitro group’s role in directing electrophilic substitution reactions .
Table 2: Antimicrobial Activity of Selected Compounds
- Nitrobenzoyl vs. Sulfamoyl Derivatives : Sulfamoyl derivatives exhibit lower MIC values (indicating higher potency) due to enhanced solubility and target binding .
- Metal Complexes : Coordination with metals (e.g., Cu(II), Ni(II)) further reduces MIC values by 2–4 fold, suggesting synergistic effects .
Q & A
Q. What are the recommended methods for synthesizing 3-(2-nitrobenzoyl)acrylic acid in laboratory settings?
The synthesis of this compound derivatives can be achieved through asymmetric catalytic strategies. For example, the Morita-Baylis-Hillman (MBH) reaction enables enantioselective construction of chiral 3-substituted benzoxaboroles, which share structural motifs with nitrobenzoylacrylic acid derivatives. This method allows efficient access to stereochemically defined products by leveraging chiral catalysts such as thiourea-based organocatalysts . Additionally, unexpected aromatization observed during N-alkylation of 3-(2-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid methyl esters highlights the importance of controlling reaction conditions (e.g., temperature, solvent) to avoid intramolecular oxidation pathways driven by the nitro group .
Q. How can researchers characterize the structure and purity of this compound?
Structural elucidation and purity assessment require a combination of techniques:
- High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS) for molecular weight confirmation and fragmentation patterns (e.g., m/z 181.0255 for related nitrobenzoic acids) .
- X-ray crystallography to resolve stereochemistry and binding modes, as demonstrated in studies of benzoxaborole inhibitors complexed with carbapenemases .
- HPLC-PDA (Photodiode Array Detection) for purity analysis, particularly when isolating enantiomers or detecting byproducts from side reactions .
Advanced Research Questions
Q. What strategies can mitigate unexpected aromatization during N-alkylation of this compound derivatives?
Unintended aromatization during N-alkylation is attributed to the nitro group's oxidative potential. Mitigation strategies include:
- Using low-temperature conditions to suppress intramolecular oxidation.
- Introducing electron-withdrawing groups adjacent to the nitro moiety to reduce its reactivity.
- Employing protective groups (e.g., Boc or Fmoc) on reactive sites to block undesired pathways . Computational studies (e.g., DFT) can model reaction pathways to predict and optimize conditions .
Q. How does the stereochemistry of this compound derivatives affect their inhibitory activity against carbapenemases?
Enantioselective synthesis via the MBH reaction produces chiral 3-substituted derivatives with distinct biological activities. For example, (R)-configured benzoxaboroles exhibit stronger binding to carbapenemase active sites by mimicking the tetrahedral intermediate of β-lactam antibiotics. Crystal structures confirm that the stereochemistry of the acrylic acid moiety dictates hydrogen-bonding interactions with catalytic residues (e.g., Lys73 and Ser130 in KPC-2 carbapenemase), directly impacting inhibitory potency .
Q. What methodologies are effective in evaluating the antimicrobial efficacy of proton transfer salts derived from this compound?
Antimicrobial activity is typically assessed using:
- Minimum Inhibitory Concentration (MIC) assays against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus, B. subtilis) bacteria, as well as fungi (e.g., C. albicans). Proton transfer salts of related acrylic acids have shown MIC values comparable to reference drugs like vancomycin and fluconazole .
- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.
- Synergy studies with β-lactam antibiotics (e.g., meropenem) to evaluate resistance reversal potential .
Q. What computational approaches are used to predict the reactivity of this compound in oxidation reactions?
Density Functional Theory (DFT) and ab initio calculations model reaction pathways, such as hydrogen abstraction and nitro group-mediated oxidation. For example, DFT studies of dimethyl sulfide oxidation by nitrate radicals revealed sulfur-nitrate complex formation as a critical step, analogous to nitrobenzoyl derivatives' reactivity . These methods predict rate constants, transition states, and thermodynamic parameters to guide experimental design .
Methodological Considerations
- Safety : While not explicitly commercial, handling nitro-containing compounds requires precautions against inhalation (use fume hoods) and skin contact (wear nitrile gloves) due to hazards like H302 (harmful if swallowed) and H319 (eye irritation) .
- Data Validation : Cross-reference spectroscopic data (e.g., NMR, IR) with computational predictions to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
